Divergent Excited-State Deactivation Pathway vs. 4,4'-Isomer
CASSCF/MS-CASPT2 calculations on the 266 nm photolysis of aryl azides reveal that 3-methoxyphenyl azide (1) deactivates via two competing reaction channels—internal conversion or intersystem crossing—leading to formation of 3,3'-dimethoxyazobenzene (2b) alongside a 2H-azepine dimer (2a). In stark contrast, 4-methoxyphenyl azide (3) deactivates exclusively through a singlet-to-triplet intersystem crossing pathway, producing only 4,4'-dimethoxyazobenzene (4) [1]. This represents a fundamental difference in the photochemical route to the two positional isomers.
| Evidence Dimension | Excited-state deactivation mechanism leading to azo-dimer product |
|---|---|
| Target Compound Data | 3,3'-dimethoxyazobenzene (2b) formed via two competing channels: internal conversion + intersystem crossing |
| Comparator Or Baseline | 4,4'-dimethoxyazobenzene (4) formed via a single channel: singlet-to-triplet intersystem crossing only |
| Quantified Difference | Mechanistic bifurcation (two channels) vs. single pathway; branching ratios not explicitly reported in the abstract |
| Conditions | CASSCF/MS-CASPT2 calculations; aryl azide photolysis modeled at 266 nm; gas-phase/solution-phase relevance |
Why This Matters
The distinct formation mechanism implies that 3,3'-dimethoxyazobenzene can be accessed via photochemical routes unavailable to the 4,4'-isomer, offering synthetic flexibility and mechanistic insight for photochemical reaction design.
- [1] Soto J, Otero JC, Avila FJ, Peláez D. Conical intersections and intersystem crossings explain product formation in photochemical reactions of aryl azides. Phys. Chem. Chem. Phys., 2019, 21, 2389–2396. View Source
